Carmine

Übersicht

Beschreibung

Carmine is a natural red dye derived from the cochineal insect, Dactylopius coccus. It has been used for centuries in food, cosmetics, and textiles. The chemical responsible for carmine's color is carminic acid.

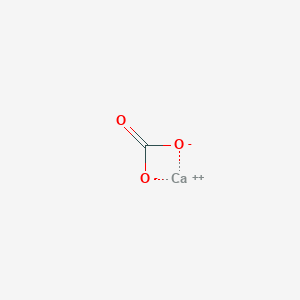

Synthesis Analysis

The synthesis of carmine involves extracting carminic acid from cochineal insects and then reacting it with aluminum or calcium salts to form the carmine lake pigment. This process is complex and involves several steps, including the treatment of the cochineal extract with alum to precipitate the colorant.

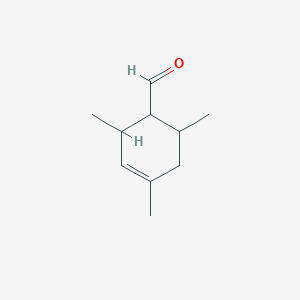

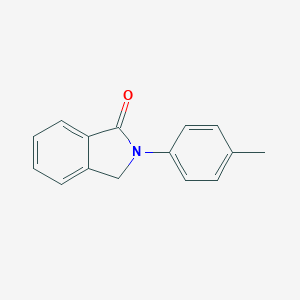

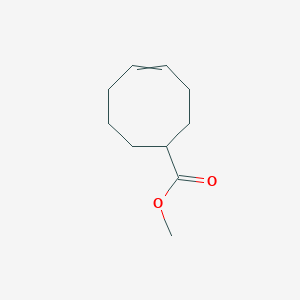

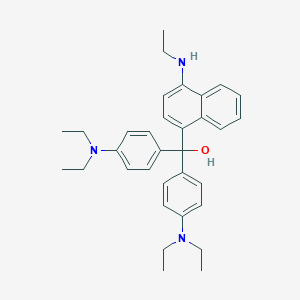

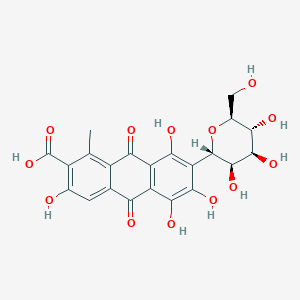

Molecular Structure Analysis

Carminic acid, the principal component of carmine, has a molecular structure characterized by a large, conjugated system that absorbs light in the visible range, giving it a deep red color. Recent structural analysis has corrected previous misconceptions about the structure of carminic acid, showing that the carboxyl group is in the 7-position, not the 5, and the side-chain is a hexose, not a methylpentose (Meloan, Valentine, & Puchtler, 2004).

Wissenschaftliche Forschungsanwendungen

Photocatalysis for Pollution Removal : Carmine derivatives, such as indigo carmine, are used as model pollutants to test the efficacy of photocatalysts like palladium-decorated zinc sulfide/reduced graphene oxide nanocomposites in wastewater treatment (Agorku et al., 2015).

Food Adulteration Detection : Carmine has been identified as a common adulterant in food products like black tea. Methods using spectrophotometry coupled with machine learning have been developed for rapid detection of carmine in such cases, showcasing its role in food safety and quality control (Wei, Yang, & Sun, 2020).

Occupational Health Concerns : Exposure to carmine can lead to occupational asthma and allergic reactions. Studies have highlighted the immunologic responses induced by inhaled carmine, emphasizing the need for caution in industries using carmine (Quirce et al., 1994).

Biological Staining : Carmine's historical use in biological staining, for selectively demonstrating nuclei, chromosomes, or mucins, has been subject to analysis. Variabilities in dye quality and identity are crucial factors influencing the effectiveness of such staining methods (Dapson, 2007).

Toxicity Studies : Research into the cytotoxic and genotoxic potential of carmine has been conducted, revealing its interactions with DNA and implications for human and plant systems. Such studies are essential for understanding the broader health implications of carmine use (Arif, Ahmad, & Ahmad, 2020).

Allergic Reactions : Studies have explored allergic reactions to carmine, including contact dermatitis and anaphylactoid reactions, particularly in context to its use in food additives, cosmetics, and pharmaceuticals (Rundle, Jacob, & Machler, 2018).

Stability Analysis : The stability of carmine under various conditions, such as γ-irradiation, is crucial for its application in food preservation and other industries (Cosentino, Fontenele, & Mastro, 2005).

Zukünftige Richtungen

There is ongoing research into the use of Carmine in various fields. For instance, there is interest in its use in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) children . Additionally, research is being conducted on the environmental pollution caused by Carmine and its toxicity testing .

Eigenschaften

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-BOZRTPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals in methanol; bright red powder; deep red color in water; [HSDB] | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

B Rose liquid | |

CAS RN |

1390-65-4 | |

| Record name | Carmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001390654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

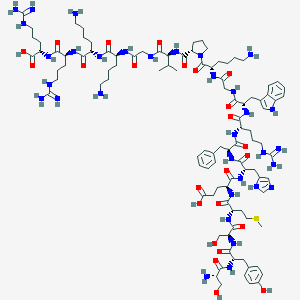

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.